N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
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Description
N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a useful research compound. Its molecular formula is C30H31N5O4S and its molecular weight is 557.67. The purity is usually 95%.
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Biological Activity
N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a complex organic compound characterized by its unique structural features, including a furan ring, an imidazoquinazoline core, and a sulfanylacetamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical structure can be represented as follows:
Key Structural Features
Feature | Description |
---|---|
Furan Ring | Contributes to the compound's aromatic properties and potential reactivity. |
Imidazoquinazoline Core | Known for biological activity, particularly in anticancer and antimicrobial applications. |
Sulfanyl Group | Enhances the compound's interaction with biological targets. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activity or interfere with signal transduction pathways. The furan and imidazoquinazoline components are critical for binding affinity and specificity.
Anticancer Activity
Research indicates that compounds with imidazoquinazoline cores exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the furan ring may enhance this activity by facilitating interactions with microbial cell membranes.
Case Studies
- Anticancer Evaluation
-
Anti-inflammatory Activity
- Another study assessed the anti-inflammatory potential of imidazoquinazoline derivatives in vitro. Compounds were tested for their ability to inhibit nitric oxide production in macrophages, showing significant inhibition at concentrations below 20 μM.
-
Antimicrobial Testing
- In vitro assays demonstrated that derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 μg/mL to 50 μg/mL.
Data Summary Table
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4S/c1-2-25(28(37)32-19-21-11-8-18-39-21)40-30-34-23-13-7-6-12-22(23)27-33-24(29(38)35(27)30)14-15-26(36)31-17-16-20-9-4-3-5-10-20/h3-13,18,24-25H,2,14-17,19H2,1H3,(H,31,36)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFVHMZUPVFAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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